ethyl 4-(3-cyclohexen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

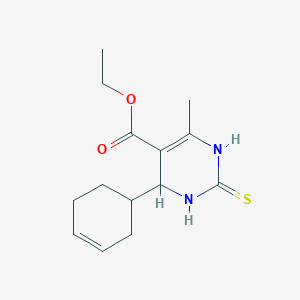

Ethyl 4-(3-cyclohexen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a Biginelli-type pyrimidine derivative characterized by a 3-cyclohexenyl substituent at the C4 position and a thioxo group at C2. Biginelli compounds are synthesized via acid-catalyzed cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea derivatives, as exemplified in and . These derivatives are of medicinal interest due to their diverse biological activities, including antioxidant, antitumor, and antiviral properties .

Properties

IUPAC Name |

ethyl 4-cyclohex-3-en-1-yl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-3-18-13(17)11-9(2)15-14(19)16-12(11)10-7-5-4-6-8-10/h4-5,10,12H,3,6-8H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOHOSYGYYUBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2CCC=CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-cyclohexen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activity. This article synthesizes existing research regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 294.36 g/mol

The compound features a pyrimidine core with thioxo and ethyl ester functionalities, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on a derivative of this compound demonstrated that it inhibited the proliferation of glioma cells by inducing apoptosis via the mitochondrial pathway. The compound was found to activate caspase cascades leading to programmed cell death .

Antimicrobial Activity

Compounds in the same class have been evaluated for their antimicrobial properties. This compound has shown moderate antibacterial activity against Gram-positive bacteria.

Research Findings:

In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Research into similar thioxo-pyrimidine derivatives has suggested anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Mechanism:

The compound appears to downregulate TNF-alpha and IL-6 production in macrophage cells stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Data Tables

Scientific Research Applications

Structure

The compound features a pyrimidine ring fused with a thioxo group and an ethyl ester functionality, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to ethyl 4-(3-cyclohexen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. For instance:

- A series of 2-thioxo derivatives were synthesized and tested for their efficacy against various bacterial strains. One derivative demonstrated comparable potency to standard antibiotics like norfloxacin against Escherichia coli with a minimum inhibitory concentration (MIC) of 2.50 μM/mL .

Anticancer Properties

The compound has also been investigated for its anticancer properties:

- In vitro studies have shown that derivatives of tetrahydropyrimidine carboxylates exhibit significant cytotoxic effects against cancer cell lines. For example, some compounds demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potential as chemotherapeutic agents .

Biocatalysis

The compound's structural features make it suitable for biocatalytic applications:

- Research into biocatalysis has highlighted the use of thiamine diphosphate-dependent enzymes in synthesizing similar compounds through enantioselective reactions. This method could be beneficial for producing enantiomerically pure derivatives of this compound .

Case Study 1: Antimicrobial Evaluation

A study published in Applied Microbiology and Biotechnology explored the synthesis and antimicrobial evaluation of various thioxo derivatives. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, researchers synthesized a series of tetrahydropyrimidine derivatives and tested them against multiple cancer cell lines. The findings revealed that certain derivatives had significant cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells. This highlights the potential of these compounds in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic vs. Alicyclic Substituents

- Aromatic Groups: 4-(Furan-2-yl) Derivatives: Exhibited antioxidant activity, with compound 3c (ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) showing an IC50 of 0.6 mg/mL in DPPH assays, though weaker than gallic acid in H₂O₂ scavenging . Fluorophenyl Derivatives: Varied substituent positions (2-, 3-, 4-fluorophenyl) influenced melting points (182–235°C), with 4-fluorophenyl analogs exhibiting the highest thermal stability .

- 3-Cyclohexenyl Group: The alicyclic 3-cyclohexenyl substituent introduces conformational flexibility and moderate lipophilicity, which may enhance membrane permeability compared to rigid aromatic groups.

Thioxo vs. Oxo Groups

- Thioxo analogs generally show enhanced hydrogen-bonding capacity and redox activity compared to oxo derivatives.

Physical and Structural Properties

Melting Points and Solubility

- Fluorophenyl thioxo derivatives exhibited melting points ranging from 182°C (4-fluorophenyl oxo) to 235°C (4-fluorophenyl thioxo), suggesting that electron-withdrawing groups and thioxo substitution enhance crystallinity .

Crystal Structure

- Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate adopts a twisted boat conformation stabilized by intramolecular C–H···π and N–H···O hydrogen bonds . Similar conformational features are expected for the 3-cyclohexenyl derivative, though steric effects from the cyclohexene ring may alter packing efficiency.

Electronic and Optical Properties

- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate displayed significant nonlinear optical (NLO) activity due to electron-donating methoxy groups . The 3-cyclohexenyl group, being less electron-rich, may reduce NLO effects but could offer tunable electronic properties via conjugation with the cyclohexene double bond.

Q & A

Synthesis and Optimization

Basic Question: What are the key steps and reaction conditions for synthesizing ethyl 4-(3-cyclohexen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate? Methodological Answer: Synthesis typically involves a multi-step approach:

Condensation : React a substituted aldehyde (e.g., 3-cyclohexenecarboxaldehyde) with ethyl acetoacetate in the presence of urea or thiourea. Acid catalysts (e.g., HCl) or Lewis acids (e.g., BF₃·Et₂O) are used to facilitate imine formation .

Cyclization : The intermediate undergoes cyclization under reflux (60–100°C) in polar solvents like ethanol or methanol to form the tetrahydropyrimidine ring .

Thioxo Group Incorporation : Replace the oxo group with a thioxo moiety using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent in anhydrous conditions .

Advanced Question: How can reaction conditions be optimized to improve yield and purity? Methodological Answer:

- Solvent Selection : Use ethanol for better solubility of intermediates, or switch to DMF for sterically hindered reactants .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .

- Temperature Control : Optimize reflux duration (8–12 hours) to minimize side products .

- Purification : Recrystallize from ethyl acetate/ethanol (3:2) to achieve >95% purity .

Structural Characterization

Basic Question: What spectroscopic and crystallographic methods are used to confirm the compound’s structure? Methodological Answer:

- Single-Crystal XRD : Resolve bond lengths (mean C–C = 0.004 Å) and dihedral angles (e.g., 80.94° for fused rings) to validate stereochemistry .

- NMR : Use -NMR to identify protons on the cyclohexene ring (δ 5.4–5.8 ppm) and thioxo group (δ 2.3–2.7 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 307 for [M+H]⁺) .

Advanced Question: How can discrepancies between spectroscopic and crystallographic data be resolved? Methodological Answer:

- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the tetrahydropyrimidine ring .

- DFT Calculations : Compare experimental XRD data with computed bond angles (e.g., using Gaussian09) to identify distortions caused by crystal packing .

Biological Activity Assessment

Basic Question: What assays are recommended to evaluate the compound’s potential bioactivity? Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (MIC ≤ 25 µg/mL) against S. aureus and E. coli .

- Antioxidant Assays : Measure DPPH radical scavenging (IC₅₀ ≤ 50 µM) .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Question: How can structure-activity relationships (SAR) be studied for this compound? Methodological Answer:

- Analog Synthesis : Modify the cyclohexene substituent (e.g., halogenation) and compare bioactivity trends .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate logP values (2.8–3.5) with cytotoxicity data .

Computational Modeling

Advanced Question: How can molecular docking predict binding modes with biological targets? Methodological Answer:

- Target Selection : Dock against cyclooxygenase-2 (PDB: 1CX2) or histone deacetylases using AutoDock Vina .

- Parameterization : Set grid boxes (20 ų) centered on catalytic sites and run 50 genetic algorithm iterations .

- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental IC₅₀ values .

Stability and Degradation

Basic Question: What storage conditions are optimal for long-term stability? Methodological Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation .

- Solvent : Keep in anhydrous DMSO (≥99.9%) to avoid hydrolysis of the ester group .

Advanced Question: How can degradation pathways be analyzed under stress conditions? Methodological Answer:

- Forced Degradation : Expose to UV light (254 nm, 48 hours) or acidic/basic buffers (pH 2–12) and monitor via HPLC .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylate) using a C18 column and 0.1% formic acid mobile phase .

Handling Data Contradictions

Advanced Question: How should conflicting results between biological assays and computational predictions be addressed? Methodological Answer:

- Dose-Response Validation : Repeat assays at lower concentrations (1–10 µM) to rule out nonspecific effects .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-(4-hydroxyphenyl) analogs) to identify conserved trends .

Mechanistic Studies

Advanced Question: What experimental approaches elucidate the compound’s cyclization mechanism? Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated urea to probe rate-limiting steps in ring closure .

- In Situ IR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during reflux to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.